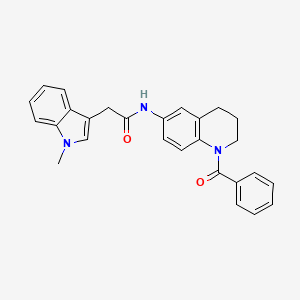
1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of nitrogen atoms in the rings would likely result in a high degree of electron delocalization, which could affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the ring structures could result in the compound having a relatively high melting point and being soluble in polar solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Optimization
1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that may fall into broader categories of research focused on the development of inhibitors, receptor antagonists, or imaging agents, targeting various biological pathways or functions. While the exact compound was not directly identified in the available literature, related research provides insight into the methodologies and applications that could be relevant.
Inhibitor Development : Research on similar compounds has led to the discovery of inhibitors for specific enzymes and receptors. For instance, the development of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors targeting soluble epoxide hydrolase was aimed at identifying potent compounds with selective activity, highlighting the importance of specific functional groups for binding affinity and selectivity (Thalji et al., 2013).
PET Imaging Agents : Compounds with the 1,2,3-triazole moiety have also been explored as potential PET imaging agents. An example includes the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide for imaging of the IRAK4 enzyme in neuroinflammation contexts, demonstrating the utility of these molecules in diagnostic imaging (Wang et al., 2018).
Molecular Synthesis and Characterization
The synthesis and characterization of related compounds involve complex organic synthesis pathways, highlighting the chemical versatility and potential for modification to enhance biological activity or selectivity.
- Synthetic Pathways : Research has focused on developing efficient synthetic routes for complex molecules, including those with the 1,2,3-triazole core. These efforts aim at improving the yield, reducing steps, or enhancing the selectivity of the synthesis process, which is crucial for producing compounds for further biological evaluation (Cann et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promise as an antifungal agent, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .
Propiedades
IUPAC Name |
1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12-9-14(3-6-17-12)22-7-4-13(5-8-22)10-18-16(23)15-11-21(2)20-19-15/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAHBAAGZSTCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2890087.png)
methanone](/img/structure/B2890089.png)
![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)


![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)




![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)
